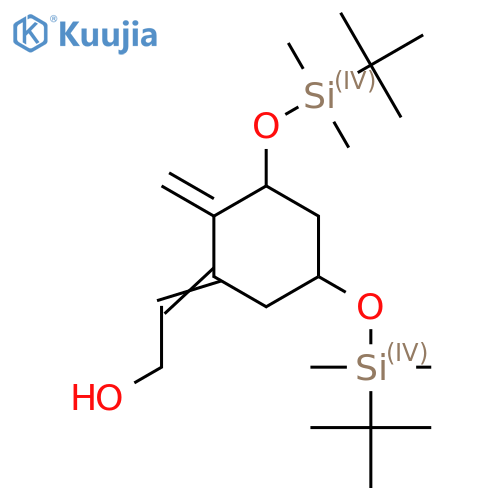

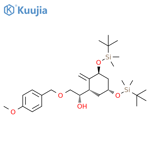

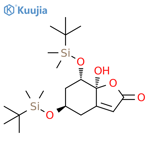

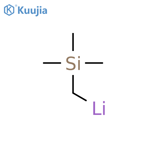

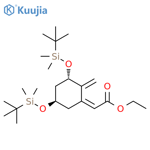

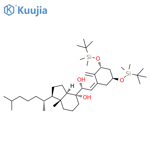

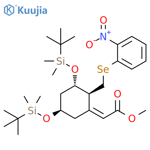

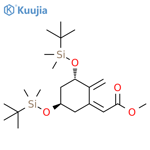

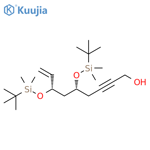

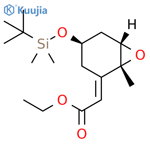

Efficient enantiospecific synthesis of key A-ring synthons for the preparation of 1α,25-dihydroxyvitamin D3 using a chromium(II)-mediated reaction

,

Journal of Organic Chemistry,

1989,

54(15),

3515-17